molecular formula C13H24N4O9 B611376 Tilarginine citrate CAS No. 209913-88-2

Tilarginine citrate

货号: B611376
CAS 编号: 209913-88-2
分子量: 380.35 g/mol
InChI 键: YKWLPIRSUICUFT-JEDNCBNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

L-N-甲基-L-精氨酸(柠檬酸盐)可以通过 L-精氨酸的甲基化合成。该过程涉及 L-精氨酸与甲醛和氰化氢的反应,然后水解生成 L-N-甲基-L-精氨酸。 然后将所得的 L-N-甲基-L-精氨酸与柠檬酸反应生成柠檬酸盐 .

工业生产方法

L-N-甲基-L-精氨酸(柠檬酸盐)的工业生产通常涉及使用与实验室合成相同的基本原理的大规模合成,但针对更高的产量和纯度进行了优化。 这包括对反应条件(如温度、pH 值和反应物浓度)的精确控制 .

化学反应分析

反应类型

L-N-甲基-L-精氨酸(柠檬酸盐)主要与硝酸盐合酶发生抑制反应。 在正常生理条件下,它通常不参与氧化、还原或取代反应 .

常见试剂和条件

L-N-甲基-L-精氨酸(柠檬酸盐)对硝酸盐合酶的抑制在生理条件下发生,通常在体温下和中性 pH 值下。 该化合物与酶的活性位点结合,阻止 L-精氨酸转化为一氧化氮 .

主要形成的产物

L-N-甲基-L-精氨酸(柠檬酸盐)与硝酸盐合酶反应的主要产物是被抑制的酶复合物。 此反应中没有形成明显的副产物 .

科学研究应用

1.1. Treatment of Cardiogenic Shock

Tilarginine citrate has been studied for its effects on patients experiencing cardiogenic shock due to myocardial infarction. A significant clinical trial, the TRIUMPH study, evaluated the efficacy of tilarginine in this context. In this multicenter, randomized, double-blind trial involving 398 patients, the primary outcome was 30-day all-cause mortality. Results indicated no significant difference in mortality rates between the tilarginine and placebo groups (48% vs. 42%, respectively) . Secondary outcomes, such as resolution and duration of shock, also showed no meaningful differences .

1.2. Nitric Oxide Synthase Inhibition

The rationale behind using tilarginine in cardiogenic shock lies in its ability to inhibit excessive nitric oxide production, which can exacerbate myocardial dysfunction. Research suggests that while NOS inhibitors like tilarginine may theoretically improve hemodynamics by reducing nitric oxide overproduction, clinical outcomes have not consistently supported this hypothesis .

Septic Shock Management

Tilarginine has been investigated for its role in managing septic shock, where excessive nitric oxide production contributes to hemodynamic instability. Studies have shown that higher doses of tilarginine may lead to increased mortality due to adverse hemodynamic changes, such as decreased cardiac output and increased pulmonary vascular resistance . Conversely, lower doses did not demonstrate a significant benefit in mortality reduction among septic shock patients .

3.1. Obesity and Diabetes

Emerging research indicates that tilarginine may have applications beyond cardiovascular conditions. Investigations into its effects on obesity and type 2 diabetes are ongoing, with preliminary findings suggesting potential benefits in improving insulin sensitivity and regional blood flow .

3.2. Ocular Physiology

Tilarginine's role in ocular physiology is another area of research interest. Studies are exploring its potential effects on intraocular pressure and retinal blood flow, which could have implications for conditions like glaucoma .

Summary of Clinical Findings

Application AreaClinical OutcomeNotes
Cardiogenic ShockNo significant reduction in mortality (48% vs 42%)Further research needed to establish effective therapies for this condition .
Septic ShockHigher doses associated with increased mortalityLower doses showed neutral effects; caution advised with dosing .
Obesity and DiabetesPotential benefits in insulin sensitivityOngoing studies required to confirm efficacy .
Ocular PhysiologyInvestigated for effects on intraocular pressureResearch ongoing to determine clinical relevance .

作用机制

L-N-甲基-L-精氨酸(柠檬酸盐)通过竞争性抑制硝酸盐合酶来发挥作用。它与酶的活性位点结合,阻止 L-精氨酸转化为一氧化氮。 这种抑制减少了一氧化氮的产生,进而影响了各种生理过程,例如血管扩张和免疫反应 .

生物活性

Tilarginine citrate, a non-selective inhibitor of nitric oxide synthase (NOS), is primarily derived from L-NG-monomethylarginine (L-NMMA). This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by excessive nitric oxide production, such as septic shock and cardiogenic shock following myocardial infarction. Despite its theoretical benefits, clinical outcomes have often been disappointing, prompting further investigation into its biological activity and mechanisms.

Tilarginine exerts its effects by inhibiting the activity of NOS, thereby reducing the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation and various physiological processes. By decreasing NO levels, tilarginine aims to mitigate inappropriate vasodilation and improve hemodynamic stability in critically ill patients.

Key Mechanisms:

  • Inhibition of Nitric Oxide Production : Reduces vasodilation and potentially stabilizes blood pressure.
  • Impact on Vascular Resistance : Alters systemic vascular resistance and cardiac output, which can be beneficial or detrimental depending on the clinical context.

Cardiogenic Shock

A significant study evaluating tilarginine's efficacy in patients with acute myocardial infarction complicated by cardiogenic shock was the TRIUMPH trial. This international, multicenter, randomized, double-blind study assessed 398 patients.

Results:

  • Mortality Rates : No significant difference in 30-day mortality between tilarginine (48%) and placebo (42%) groups (P = .24).
  • Shock Resolution : Similar rates of shock resolution were observed (66% tilarginine vs. 61% placebo; P = .31).
  • Functional Outcomes : Comparable percentages of patients experienced heart failure at 30 days (48% tilarginine vs. 51% placebo; P = .51) .

Septic Shock

In another context, tilarginine has been associated with increased mortality in septic shock patients when administered at higher doses (>5 mg/(kg h)). At lower doses (1 mg/(kg h)), however, outcomes were neutral, suggesting a dose-dependent relationship regarding efficacy and safety .

Summary of Clinical Outcomes

ConditionDose RangeMortality ImpactNotes
Cardiogenic Shock1 mg/kg bolus + 1 mg/kg/hrNo significant reductionHigh early mortality rates observed
Septic Shock>5 mg/(kg h)Associated with excess mortalityLower doses showed neutral outcomes

Biological Activity and Pharmacodynamics

Tilarginine's pharmacological profile indicates that it can modulate vascular responses through its action on NOS. The compound has been investigated for various conditions beyond shock syndromes, including obesity, type 2 diabetes, and ocular physiology .

Biological Activity Highlights:

  • Vasodilation Regulation : By inhibiting NO production, tilarginine may help regulate excessive vasodilation seen in septic conditions.
  • Potential for Organ Protection : In theory, reducing NO levels could protect organs from dysfunction during critical illness.

Case Study: Septic Shock Management

A retrospective analysis highlighted the challenges faced when using tilarginine in septic shock management. Patients receiving high doses exhibited decreased cardiac output and increased pulmonary vascular resistance. This led to recommendations for cautious dosing and close monitoring to avoid adverse hemodynamic effects .

Case Study: Myocardial Infarction

In the context of myocardial infarction with cardiogenic shock, a case series reported that while some patients showed transient improvements in hemodynamics with tilarginine administration, overall survival benefits remained elusive. This reflects the complexity of treating critically ill patients where multiple factors influence outcomes .

属性

CAS 编号

209913-88-2

分子式

C13H24N4O9

分子量

380.35 g/mol

IUPAC 名称

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1

InChI 键

YKWLPIRSUICUFT-JEDNCBNOSA-N

SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

手性 SMILES

CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

规范 SMILES

CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Tilarginine citrate;  L-Ng-monomethyl arginine citrate; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilarginine citrate
Reactant of Route 2
Tilarginine citrate
Reactant of Route 3
Tilarginine citrate
Reactant of Route 4
Reactant of Route 4
Tilarginine citrate
Reactant of Route 5
Reactant of Route 5
Tilarginine citrate
Reactant of Route 6
Tilarginine citrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。